molecular formula C12H10ClN3O B3022133 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide CAS No. 550314-43-7

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B3022133
CAS No.: 550314-43-7
M. Wt: 247.68 g/mol
InChI Key: FODJCEYCDFPECI-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group linked to a pyridin-2-ylmethyl moiety. This compound is of interest due to its structural similarity to agrochemicals and pharmaceuticals, particularly those targeting herbicidal and fungicidal activities. Its synthesis typically involves coupling 2-chloronicotinic acid derivatives with pyridin-2-ylmethylamine intermediates .

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(5-3-7-15-11)12(17)16-8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJCEYCDFPECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the reaction of nicotinic acid derivatives with pyridine derivatives under specific conditions. One common method includes the use of 2-chloronicotinic acid and pyridine-2-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Therapeutic Potential

One of the most significant applications of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is its role as a selective inhibitor of phosphodiesterase type 4 (PDE4). Inhibition of PDE4 has been linked to therapeutic effects in treating various inflammatory and central nervous system disorders. These include:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis
  • Depression

Research indicates that compounds inhibiting PDE4 can lead to reduced inflammatory mediator release, making them potential candidates for new anti-inflammatory drugs .

1.2 Antifibrotic Activity

Recent studies have highlighted the compound's potential in antifibrotic therapy. Specifically, derivatives of nicotinamide have shown promise in inhibiting collagen expression and hydroxyproline content in cell cultures, suggesting their utility in developing antifibrotic drugs .

Agricultural Applications

2.1 Pesticidal Activity

The compound has shown efficacy as a pesticide, specifically in herbicidal and fungicidal applications. Research has demonstrated that derivatives of nicotinamide exhibit significant activity against various plant pathogens, including:

  • Fusarium species
  • Alternaria species
  • Phytophthora species

These compounds are being explored as new templates for developing fungicides due to their effectiveness against resistant strains .

2.2 Plant Growth Regulation

In addition to its pesticidal properties, this compound has been evaluated for its role in plant growth regulation. Studies indicate that certain derivatives can enhance plant growth while providing protection against pathogens, thus contributing to sustainable agricultural practices .

Synthesis and Structure-Activity Relationship

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available pyridine derivatives. The synthetic routes often include:

  • Acylation Reactions : Introducing acyl groups to the pyridine nitrogen.
  • Chlorination : Selective chlorination at specific positions on the pyridine ring.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm their structures .

Case Studies and Research Findings

StudyApplicationFindings
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in animal models of asthma and arthritis.
Pesticidal activityShowed high activity against Sclerotinia and Zymospetoria, indicating potential as a fungicide.
Plant growth regulationEnhanced growth rates in treated plants while effectively controlling pathogen outbreaks.
AntifibroticInhibited collagen production significantly, suggesting a pathway for new antifibrotic therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide and Analogs
Compound Name Substituent at N-Position Molecular Weight Biological Activity Key References
This compound Pyridin-2-ylmethyl 261.69 Herbicidal (inferred)
Boscalid (2-chloro-N-(4′-chlorobiphenyl-2-yl)nicotinamide) 4′-Chlorobiphenyl-2-yl 343.20 Fungicidal (commercial use)
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide Pyridin-2-ylmethyl + 4-fluorophenyl 315.74 Dual-target activity (research phase)
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide 3-Chloro-2-methylphenyl 262.69 Impurity/Agrochemical intermediate
2-Chloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide Thienyl with cyano/ethyl/methyl 296.77 Research compound (activity unspecified)

Regulatory and Commercial Status

  • Boscalid : Approved under the Insecticides Act, 1968 (India), and widely regulated globally .
  • Target Compound: Limited commercial data; supplier listings (e.g., SynThink) indicate availability for research use .
  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide : Classified as an impurity, highlighting the importance of substituent choice in regulatory approval .

Key Research Findings

  • Structural Flexibility: Minor substituent changes significantly alter activity. For example, replacing pyridin-2-ylmethyl with biphenyl (boscalid) shifts activity from herbicidal to fungicidal .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than boscalid’s, which requires multi-step biphenyl incorporation .
  • Crystal Structure Insights : Analogous nicotinamides exhibit consistent bond lengths and angles, suggesting shared electronic properties despite functional differences .

Biological Activity

2-Chloro-N-(pyridin-2-ylmethyl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClN3OC_{11}H_{10}ClN_3O, with a molecular weight of approximately 239.67 g/mol. The compound features a chlorinated nicotinamide moiety linked to a pyridine ring, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation and induction of apoptosis
H1975 (Lung)0.442EGFR inhibition and cell cycle arrest

The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

These findings suggest that the compound could be developed as a potential antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in critical cellular processes such as:

  • DNA Replication : The compound may inhibit enzymes necessary for DNA synthesis, leading to reduced cell proliferation.
  • Signal Transduction : It could modulate signaling pathways related to cell survival and apoptosis.

Further research is needed to elucidate the precise molecular interactions and pathways involved .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.126 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against common bacterial strains. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus at a concentration of 32 µg/mL, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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